REACTION_SMILES
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[BrH:1].[CH3:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]1[n:9][c:10]([N:12]([CH3:13])[CH3:14])[s:11]2.[NH2:16][NH2:17].[OH2:15].[OH:18][CH2:19][CH2:20][OH:21]>>[CH3:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]1[n:9][c:10]([NH:12][NH2:16])[s:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2sc(N(C)C)nc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
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Type
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product
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Smiles
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Cc1cccc2sc(NN)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |